

# Vosaroxin VALOR Trial: A Comparative Analysis in Relapsed/Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025



The VALOR trial, a pivotal Phase 3 study, evaluated the efficacy and safety of **vosaroxin** in combination with cytarabine for the treatment of relapsed or refractory acute myeloid leukemia (AML). This guide provides a comprehensive comparison of the **vosaroxin**-based regimen against the control arm, presenting key data from the trial and its subgroup analyses. Detailed experimental protocols and visualizations of the treatment workflow and drug mechanism are included to offer a thorough understanding for researchers, scientists, and drug development professionals.

## **Experimental Protocols**

The VALOR trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2]

- Patient Population: The trial enrolled 711 adult patients (≥18 years old) with first relapsed or refractory AML.[1][3] Patients were required to have received one or two prior induction chemotherapy cycles, including at least one containing an anthracycline and cytarabine.[1] Key eligibility criteria also included adequate cardiac, hepatic, and renal function.[2]
- Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either vosaroxin in combination with cytarabine or a placebo with cytarabine.[1] The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.[1] Stratification at randomization was based on age (<60 vs. ≥60 years), disease status (relapsed vs. refractory), and geographic location.[1]</li>
- Treatment Regimen:



- Vosaroxin Arm: Vosaroxin was administered at a dose of 90 mg/m² via intravenous infusion on days 1 and 4 of the first cycle, and at 70 mg/m² in subsequent cycles. This was given in combination with cytarabine at a dose of 1 g/m² intravenously on days 1 through 5.[1]
- Control Arm: Patients in this arm received a placebo in combination with the same cytarabine regimen.[1]
- Endpoints: The primary endpoint of the study was overall survival (OS).[1][4] Secondary endpoints included complete remission (CR) rate, event-free survival (EFS), leukemia-free survival (LFS), and the rate of hematopoietic stem cell transplantation (HSCT).[2]

### **Data Presentation**

The VALOR trial did not meet its primary endpoint of a statistically significant improvement in overall survival in the intent-to-treat population. However, clinically meaningful benefits were observed in the complete remission rate and in a prespecified subgroup of patients aged 60 years and older.[3][5]

Table 1: Overall Efficacy Results (Intent-to-Treat Population)

| Outcome                            | Vosaroxin +<br>Cytarabine<br>(n=356) | Placebo +<br>Cytarabine<br>(n=355) | Hazard Ratio<br>(HR) / Odds<br>Ratio (OR) | p-value                 |
|------------------------------------|--------------------------------------|------------------------------------|-------------------------------------------|-------------------------|
| Median Overall<br>Survival         | 7.5 months                           | 6.1 months                         | 0.87                                      | 0.061 (unstratified)[1] |
| Complete<br>Remission (CR)<br>Rate | 30.1%                                | 16.3%                              | -                                         | < 0.0001[1][3]          |

Table 2: Subgroup Analysis: Patients Aged ≥ 60 Years (n=451)



| Outcome                            | Vosaroxin +<br>Cytarabine<br>(n=226) | Placebo +<br>Cytarabine<br>(n=225) | Hazard Ratio<br>(HR) | p-value      |
|------------------------------------|--------------------------------------|------------------------------------|----------------------|--------------|
| Median Overall<br>Survival         | 7.1 months                           | 5.0 months                         | 0.755                | 0.006[3][5]  |
| Complete<br>Remission (CR)<br>Rate | 31.9%                                | 13.8%                              | -                    | 0.0000048[5] |

Table 3: Subgroup Analysis: Patients Aged < 60 Years (n=260)

| Outcome                            | Vosaroxin +<br>Cytarabine | Placebo +<br>Cytarabine | Hazard Ratio<br>(HR) | p-value            |
|------------------------------------|---------------------------|-------------------------|----------------------|--------------------|
| Median Overall<br>Survival         | 9.1 months                | 7.9 months              | 1.079                | Not Significant[5] |
| Complete<br>Remission (CR)<br>Rate | 26.9%                     | 20.8%                   | -                    | 0.24[5]            |

A predefined analysis that censored for stem cell transplantation showed a median overall survival of 6.7 months for the **vosaroxin** group versus 5.3 months for the placebo group (HR=0.809, p=0.02).[3][5]

# **Mandatory Visualization**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Vosaroxin plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind,







multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ascopubs.org [ascopubs.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Vosaroxin VALOR Trial: A Comparative Analysis in Relapsed/Refractory Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683919#vosaroxin-valor-trial-results-and-subgroup-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com